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Compound of Interest

Compound Name: 2-Butylphenol

Cat. No.: B3051182

This guide provides a detailed comparison of the toxicological profiles of several butylphenol
isomers, including 4-tert-butylphenol, 2-tert-butylphenol, 2-sec-butylphenol, and 2,4-di-tert-
butylphenol. The information is intended for researchers, scientists, and drug development
professionals, offering a comparative look at acute toxicity, irritation potential, genotoxicity, and
endocrine-disrupting effects, supported by experimental data.

Overview of Butylphenol Isomers

Butylphenols are a class of alkylphenols used in various industrial applications, including the
manufacturing of resins, polymers, and as intermediates in chemical synthesis.[1][2] Due to
their widespread use, human and environmental exposure is a significant consideration. The
toxicological properties of these compounds can vary considerably based on the isomeric
structure, specifically the position and configuration of the butyl group on the phenol ring. This
comparison focuses on the ortho-, para-, and di-substituted isomers.

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for various butylphenol isomers
based on available experimental studies.
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Toxicity _ Classificatio
Isomer CAS No. ] Species Value
Endpoint n/Remarks
4-tert- Acute Oral 3600 - 5400 Low acute
98-54-4 Rat (male) o
Butylphenol LD50 mg/kg[1][3] toxicity.[4]
Acute Oral 3600 - 4400 Low acute
Rat (female) o
LD50 mg/kg[1][3] toxicity.[4]
Acute Dermal ) >2000 Low acute
Rabbit o
LD50 mg/kg[5] toxicity.[6]
Based on a
NOAEL 70 )
N Rat 2-generation
(Fertility) mg/kg/day[6]
study.[5]
2-tert- Acute Oral Harmful if
88-18-6 Rat 789 mg/kgl[5]
Butylphenol LD50 swallowed.[7]
Toxic in
Acute Dermal 1373 ]
Rat (male) contact with
LD50 mg/kg[5] )
skin.[7]
Toxic in
Acute Dermal ]
Rat (female) 705 mg/kgl[5] contact with
LD50
skin.[7]
Harmful if
swallowed or
2-sec- o . absorbed
89-72-5 Acute Toxicity - Not specified
Butylphenol through the
skin.[8]
Corrosive.[5]
Low to
2,4-Di-tert- Acute Oral ~2000 moderate
96-76-4 Rat (male) o
butylphenol LD50 mg/kg[9] acute toxicity.
[10]
Acute Oral Rat (female) 1762 Low to
LD50 mg/kg[9] moderate
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acute toxicity.
[10]

Comparative Toxicological Profiles
Acute Toxicity and Irritation

o 4-tert-Butylphenol (p-tert-Butylphenol, PTBP): Exhibits low acute toxicity via oral and dermal
routes.[1][4][5] However, it is a significant irritant, causing severe irritation to the eyes, skin,
and respiratory tract.[1][6][11] A notable effect of exposure is skin depigmentation, which has
been observed in both animal studies and occupationally exposed humans.[4][11][12]

o 2-tert-Butylphenol (o-tert-Butylphenol): This isomer demonstrates higher acute toxicity
compared to its para- counterpart. It is classified as harmful if swallowed or inhaled and toxic
in contact with skin.[5][7] It is also highly corrosive, causing severe skin burns and eye
damage.[5][7]

e 2-sec-Butylphenol (o-sec-Butylphenol): While specific LD50 values are not readily available
in the reviewed literature, this isomer is known to be corrosive and harmful if swallowed or
absorbed through the skin.[5][8] It causes severe burns to the eyes, skin, and respiratory and
digestive tracts.[8][13]

o 2,4-Di-tert-butylphenol: Shows low to moderate acute oral toxicity.[9][10] It is considered a
skin and eye irritant.[10] Repeated exposure in animal studies has pointed to potential liver
and kidney toxicity.[9][10]

Endocrine-Disrupting Effects

Several butylphenol isomers are recognized as endocrine-disrupting chemicals (EDCs),
primarily interacting with estrogen and androgen pathways.[14]

» 4-tert-Butylphenol: Is considered a potential endocrine disruptor with weak estrogenic
activity.[2][15] It can bind to estrogen receptors and has been shown to induce vitellogenin,
an egg-yolk protein precursor, in fish, which is a biomarker for estrogenic effects.[15] It is
also suspected of damaging fertility.[16][17]

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Di-tert-butylphenol
https://pubmed.ncbi.nlm.nih.gov/3378509/
https://hpvchemicals.oecd.org/UI/handler.axd?id=e1e9e18d-f9d5-4cec-94f6-22b817180c26
https://www.industrialchemicals.gov.au/sites/default/files/2023-06/EVA00113%20-%20Evaluation%20Statement%20-%2026%20June%202023.pdf
https://pubmed.ncbi.nlm.nih.gov/3378509/
https://ec.europa.eu/health/ph_risk/committees/04_scher/docs/scher_o_101.pdf
https://www.inchem.org/documents/icsc/icsc/eics0637.htm
https://hpvchemicals.oecd.org/UI/handler.axd?id=e1e9e18d-f9d5-4cec-94f6-22b817180c26
https://www.inchem.org/documents/icsc/icsc/eics0637.htm
https://www.mdpi.com/2305-6304/12/12/869
https://www.industrialchemicals.gov.au/sites/default/files/2023-06/EVA00113%20-%20Evaluation%20Statement%20-%2026%20June%202023.pdf
https://sasoldcproducts.blob.core.windows.net/qadocuments/Safety%20Datasheets/159d8ecd-bc5f_EU_ORTHO-TERT.%20BUTYLPHENOL_EN-GB.pdf
https://www.industrialchemicals.gov.au/sites/default/files/2023-06/EVA00113%20-%20Evaluation%20Statement%20-%2026%20June%202023.pdf
https://sasoldcproducts.blob.core.windows.net/qadocuments/Safety%20Datasheets/159d8ecd-bc5f_EU_ORTHO-TERT.%20BUTYLPHENOL_EN-GB.pdf
https://www.industrialchemicals.gov.au/sites/default/files/2023-06/EVA00113%20-%20Evaluation%20Statement%20-%2026%20June%202023.pdf
https://pim-resources.coleparmer.com/sds/45186.pdf
https://pim-resources.coleparmer.com/sds/45186.pdf
https://www.cdc.gov/niosh/npg/npgd0084.html
https://dra4.nihs.go.jp/mhlw_data/home/file/file96-76-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Di-tert-butylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Di-tert-butylphenol
https://dra4.nihs.go.jp/mhlw_data/home/file/file96-76-4.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Di-tert-butylphenol
https://www.benchchem.com/pdf/Unmasking_Endocrine_Disruptors_A_Comparative_Analysis_of_4_tert_Butylphenol_Derivatives.pdf
https://en.wikipedia.org/wiki/4-tert-Butylphenol
https://www.industrialchemicals.gov.au/sites/default/files/2022-06/EVA00084%20-%20Evaluation%20statement%20-%2030%20June%202022.pdf
https://www.industrialchemicals.gov.au/sites/default/files/2022-06/EVA00084%20-%20Evaluation%20statement%20-%2030%20June%202022.pdf
https://www.cdhfinechemical.com/images/product/msds/19_603801113_4-tert-ButylPhenol-CASNO-98-54-4-MSDS.pdf
https://sasoltechdata.com/msds/ptbutphenol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o 2-tert-Butylphenol: Studies have shown this isomer exhibits antagonistic effects on both the
human estrogen receptor alpha (ERa) and the androgen receptor (AR).[18]

o 2,4-Di-tert-butylphenol: Similar to the ortho-isomer, it has demonstrated antagonistic activity
towards ERa and AR in bioassays.[18]

The endocrine-disrupting activity highlights a significant non-lethal toxicity concern for these
compounds, with potential implications for reproductive and developmental health.

Genotoxicity and Carcinogenicity

Based on a category approach evaluating multiple alkylphenols, the butylphenol isomers
included in this guide are not considered to be clastogenic (causing chromosomal damage) in
Vivo.[19]

 4-tert-Butylphenol: While some in vitro tests for chromosomal aberration have shown positive
results, the consensus from in vivo studies is that it has low genotoxic potential.[4][19] It is
not classified as a carcinogen.[6]

» 2-tert-Butylphenol: Has not been found to be genotoxic and is therefore not expected to have
carcinogenic potential.[7]

Developmental and Reproductive Toxicity

 4-tert-Butylphenol: Is suspected of damaging fertility. A two-generation study in rats indicated
a potential for reproductive toxicity at high doses.[5] Furthermore, studies using zebrafish
embryos have demonstrated developmental toxicity, including morphological abnormalities,
cardiotoxicity, and reduced pigmentation.[20]

o 2-sec-Butylphenol: A guideline study found no adverse effects on reproductive parameters.

[5]

Experimental Protocols
Acute Oral Toxicity Testing (Based on OECD Test
Guideline 401/422)
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The LD50 values presented in this guide are typically determined through standardized acute
toxicity studies.

Test Animals: Commonly, young adult rats (e.g., Sprague-Dawley or Fischer 344 strains) of a
single sex or both sexes are used.[5]

Housing and Acclimatization: Animals are housed in controlled conditions (temperature,
humidity, light cycle) and acclimatized for at least 5 days before the study.

Administration of Substance: The test substance is administered in a single dose by gavage.
The volume is typically kept consistent across dose groups.

Dose Levels: A series of dose levels are selected to identify a dose causing no mortality and
one causing 100% mortality. For p-tert-butylphenol, doses in a combined repeat dose and
reproductive/developmental screening toxicity test (OECD TG 422) were 20, 60, and 200
mg/kg/day.[4]

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.qg.,
changes in skin, fur, eyes, and behavior), and body weight changes for a period of at least
14 days.[4]

Endpoint: The primary endpoint is mortality. The LD50 (the statistically estimated dose that is
lethal to 50% of the test animals) is calculated. A gross necropsy is performed on all animals
at the end of the study.

Yeast Two-Hybrid Bioassay for Endocrine Disruption

This in vitro assay is used to evaluate the interaction of chemicals with nuclear receptors like
the estrogen and androgen receptors.[18]

e Principle: The assay uses genetically modified yeast strains. The ligand-binding domain
(LBD) of a human nuclear receptor (e.g., ERa or AR) is fused to a DNA-binding domain
(DBD). A coactivator protein is fused to a transcription activation domain (AD).

o Agonist Detection: If the test chemical binds to the receptor LBD (acting as an agonist), it
causes a conformational change that allows the coactivator to bind. This brings the DBD and
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AD into proximity, activating the transcription of a reporter gene (e.g., lacZ, which produces
-galactosidase).

o Antagonist Detection: To detect antagonists, the yeast is co-exposed to the test chemical and
a known agonist hormone (e.g., 173-estradiol for ERQ). If the test chemical is an antagonist,
it will compete with the agonist for binding to the receptor, thereby inhibiting the activation of
the reporter gene.

e Endpoint: The activity of the reporter gene is measured (e.g., colorimetrically) and compared
to controls to determine the estrogenic/anti-estrogenic or androgenic/anti-androgenic
potential of the chemical. 2-tert-butylphenol and 2,4-di-tert-butylphenol were evaluated for
their effects on human ERa and AR using this method.[18]

Visualizations
Signaling and Experimental Workflow Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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